Cas no 51311-64-9 ((4S)-5,5-dimethyl-2,4'-dioxo-2'-phenyl-4,5-dihydro-4'H-spiro[furan-3,9'-furo[2,3-h]chromen]-4-yl acetate)
![(4S)-5,5-dimethyl-2,4'-dioxo-2'-phenyl-4,5-dihydro-4'H-spiro[furan-3,9'-furo[2,3-h]chromen]-4-yl acetate structure](https://it.kuujia.com/scimg/cas/51311-64-9x500.png)
51311-64-9 structure
Nome del prodotto:(4S)-5,5-dimethyl-2,4'-dioxo-2'-phenyl-4,5-dihydro-4'H-spiro[furan-3,9'-furo[2,3-h]chromen]-4-yl acetate
(4S)-5,5-dimethyl-2,4'-dioxo-2'-phenyl-4,5-dihydro-4'H-spiro[furan-3,9'-furo[2,3-h]chromen]-4-yl acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4S)-5,5-dimethyl-2,4'-dioxo-2'-phenyl-4,5-dihydro-4'H-spiro[furan-3,9'-furo[2,3-h]chromen]-4-yl acetate
- [(3'S)-2',2'-dimethyl-4,5'-dioxo-2-phenylspiro[8H-furo[2,3-h]chromene-9,4'-oxolane]-3'-yl] acetate
- DTXSID60965601
- 51311-64-9
- Spiro(furan-3(2H),9'(8H)-(4H)furo(2,3-h)(1)benzopyran)-2,4'-dione, 4-(acetyloxy)-4,5-dihydro-5,5-dimethyl-2'-phenyl-, trans-(-)-
- 5',5'-Dimethyl-2',4-dioxo-2-phenyl-4H,8H-spiro[furo[2,3-h][1]benzopyran-9,3'-oxolan]-4'-yl acetate
- (3R,4R)-rel-(-)-4-(Acetyloxy)-4,5-dihydro-5,5-dimethyl-2'-phenylspiro[furan-3(2H),9'(8'H)-[4H]furo[2,3-h][1]benzopyran]-2,4'-dione
- isoglabratephrin
- Glabratephrin
- (+)-Isoglabratephrin
-
- Inchi: InChI=1S/C24H20O7/c1-13(25)29-21-23(2,3)31-22(27)24(21)12-28-17-10-9-15-16(26)11-18(30-20(15)19(17)24)14-7-5-4-6-8-14/h4-11,21H,12H2,1-3H3/t21-,24?/m1/s1
- Chiave InChI: QSNBHLXYLHVCLT-CILPGNKCSA-N
- Sorrisi: CC(=O)OC1C(OC(=O)C12COC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)(C)C
Proprietà calcolate
- Massa esatta: 420.1209
- Massa monoisotopica: 420.12090297g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 31
- Conta legami ruotabili: 3
- Complessità: 824
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 88.1Ų
Proprietà sperimentali
- PSA: 88.13
(4S)-5,5-dimethyl-2,4'-dioxo-2'-phenyl-4,5-dihydro-4'H-spiro[furan-3,9'-furo[2,3-h]chromen]-4-yl acetate Letteratura correlata
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
51311-64-9 ((4S)-5,5-dimethyl-2,4'-dioxo-2'-phenyl-4,5-dihydro-4'H-spiro[furan-3,9'-furo[2,3-h]chromen]-4-yl acetate) Prodotti correlati
- 1841370-77-1((3R)-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid)
- 1803835-98-4(Methyl 2,3-dibromo-4,6-difluorophenylacetate)
- 1889177-76-7(3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol)
- 889786-12-3(N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide)
- 944899-43-8(tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate)
- 391225-29-9(N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylnaphthalene-1-carboxamide)
- 1895656-38-8(1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)cyclopropan-1-ol)
- 1822672-70-7(4-(3-Methoxy-2-methylphenyl)butan-2-amine)
- 2008789-00-0(Carbamic acid, N-[1-(2,3-dimethyl-1-oxobutyl)cyclopropyl]-, 1,1-dimethylethyl ester)
- 3998-88-7(Ethyl 2-chloro-6-methylpyridine-4-carboxylate)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
